molecular formula C11H19N2OP B14321594 N-tert-Butyl-N'-methyl-P-phenylphosphonic diamide CAS No. 111783-65-4

N-tert-Butyl-N'-methyl-P-phenylphosphonic diamide

Cat. No.: B14321594
CAS No.: 111783-65-4
M. Wt: 226.25 g/mol
InChI Key: WSHNILCKAPXJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide typically involves the reaction of tert-butylamine, methylamine, and phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of tert-butylamine with phenylphosphonic dichloride: This step involves the nucleophilic substitution of one of the chlorine atoms in phenylphosphonic dichloride by tert-butylamine.

    Reaction of the intermediate with methylamine: The intermediate formed in the first step undergoes a second nucleophilic substitution with methylamine, resulting in the formation of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide.

Industrial Production Methods

Industrial production of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic diamide group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under mild to moderate conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic diamides.

Scientific Research Applications

N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic diamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide: Unique due to its specific substitution pattern and reactivity.

    N-tert-Butyl-N’-methyl-P-mesitylphosphonic diamide: Similar structure but with a mesityl group instead of a phenyl group.

    N-tert-Butyl-N’-methyl-P-phenylphosphonamidic diamide: Contains an additional amide group, altering its reactivity and applications.

Uniqueness

N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its unique substitution pattern allows for specific interactions with molecular targets, enhancing its utility in research and industrial applications.

Properties

CAS No.

111783-65-4

Molecular Formula

C11H19N2OP

Molecular Weight

226.25 g/mol

IUPAC Name

2-methyl-N-[methylamino(phenyl)phosphoryl]propan-2-amine

InChI

InChI=1S/C11H19N2OP/c1-11(2,3)13-15(14,12-4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,12,13,14)

InChI Key

WSHNILCKAPXJKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NP(=O)(C1=CC=CC=C1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.